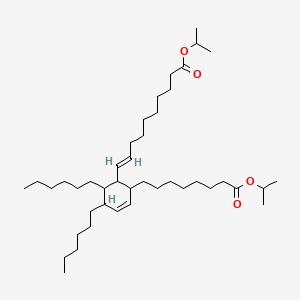

Isopropyl 4,5-dihexyl-6-(10-(1-methylethoxy)-10-oxo-1-decenyl)cyclohex-2-ene-1-octanoate

Description

Isopropyl 4,5-dihexyl-6-(10-(1-methylethoxy)-10-oxo-1-decenyl)cyclohex-2-ene-1-octanoate is a structurally complex ester characterized by a cyclohex-2-ene ring substituted with dihexyl chains, an octanoate ester group, and a decenyl side chain containing an isopropyl ester moiety. Its cyclohexene core and branched alkyl chains likely influence its solubility, thermal stability, and reactivity . While direct references to this compound are absent in the provided evidence, analogous isopropyl esters (e.g., isopropyl hydroxystearate) are utilized in cosmetics as emollients or surfactants, hinting at possible functional overlap .

Properties

CAS No. |

94266-26-9 |

|---|---|

Molecular Formula |

C42H76O4 |

Molecular Weight |

645.0 g/mol |

IUPAC Name |

propan-2-yl (E)-10-[5,6-dihexyl-2-(8-oxo-8-propan-2-yloxyoctyl)cyclohex-3-en-1-yl]dec-9-enoate |

InChI |

InChI=1S/C42H76O4/c1-7-9-11-21-27-37-33-34-38(28-22-17-16-20-26-32-42(44)46-36(5)6)40(39(37)29-23-12-10-8-2)30-24-18-14-13-15-19-25-31-41(43)45-35(3)4/h24,30,33-40H,7-23,25-29,31-32H2,1-6H3/b30-24+ |

InChI Key |

BFZNCPXNOGIELB-BGABXYSRSA-N |

Isomeric SMILES |

CCCCCCC1C=CC(C(C1CCCCCC)/C=C/CCCCCCCC(=O)OC(C)C)CCCCCCCC(=O)OC(C)C |

Canonical SMILES |

CCCCCCC1C=CC(C(C1CCCCCC)C=CCCCCCCCC(=O)OC(C)C)CCCCCCCC(=O)OC(C)C |

Origin of Product |

United States |

Biological Activity

Isopropyl 4,5-dihexyl-6-(10-(1-methylethoxy)-10-oxo-1-decenyl)cyclohex-2-ene-1-octanoate, with the CAS number 94266-26-9, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C42H76O4

- Molecular Weight : 645.05 g/mol

- EINECS Number : 304-432-3

Biological Activity Overview

The biological activity of this compound can be assessed through various mechanisms, including anti-cancer properties, effects on cell signaling pathways, and potential applications in therapeutic contexts.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anti-cancer agent. For instance, related compounds like 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE) have shown significant effects on breast cancer stem cells (BCSCs). The mechanisms involved include:

- Inhibition of Cell Proliferation : Research indicates that 13-Oxo-ODE reduces the proliferation of BCSCs by down-regulating critical oncogenes such as c-Myc .

- Induction of Apoptosis : The same studies demonstrate that treatment with these compounds leads to increased apoptosis in BCSCs, suggesting a potential therapeutic route for breast cancer treatment .

- Reduction of Stem Cell Markers : The expression of stem cell markers such as CD44^high/CD24^low and aldehyde dehydrogenase (ALDH) is significantly decreased after treatment with these compounds, indicating a reduction in cancer stem cell populations .

The mechanisms through which this compound exerts its biological effects may include:

- Modulation of Gene Expression : Similar compounds have been shown to alter the expression levels of genes associated with cell survival and proliferation.

| Gene | Effect |

|---|---|

| c-myc | Down-regulated |

| Nanog | Down-regulated |

| CD44 | Down-regulated |

| Oct4 | Down-regulated |

Study on Breast Cancer Stem Cells

A study investigated the effects of 13-Oxo-ODE on MDA-MB-231 breast cancer cells. Treatment with 200 μM resulted in:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs include:

Isopropyl Hydroxystearate (INCI: ISOPROPYL HYDROXYSTEARATE): A 12-hydroxyoctadecanoic acid ester with a simpler alkyl chain. Functions as an emollient, enhancing skin texture via occlusion and lipid replenishment .

Isopropyl Hydroxycetyl Ether (INCI: ISOPROPYL HYDROXYCETYL ETHER): A surfactant with a hexadecane backbone and hydroxy-isopropoxy group, offering amphiphilic properties for cleansing formulations .

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): A heterocyclic amine carcinogen, structurally distinct but relevant for comparison due to its ester-like mutagenic adduct formation .

Key Comparative Properties

| Property | Target Compound | Isopropyl Hydroxystearate | Isopropyl Hydroxycetyl Ether |

|---|---|---|---|

| Molecular Weight | High (estimated >600 g/mol) | ~356 g/mol | ~330 g/mol |

| Functional Groups | Cyclohexene, dihexyl, octanoate, isopropyl ester | Hydroxy stearate, isopropyl ester | Hydroxycetyl ether, isopropoxy |

| Solubility | Likely lipophilic (due to long alkyl chains) | Lipophilic (emollient) | Amphiphilic (surfactant) |

| Applications | Hypothesized: surfactants, polymer additives | Cosmetics (emollient) | Cosmetics (surfactant) |

| Toxicity | Unknown; structural complexity may hinder biodegradability | Generally recognized as safe (GRAS) | Limited toxicity data |

Reactivity and Environmental Impact

- Lumping Strategy Relevance : The compound’s structural complexity may exclude it from lumped chemical models, which group simpler analogues (e.g., linear esters) based on shared reactivity or degradation pathways .

- Mutagenic Potential: Unlike heterocyclic amines (e.g., PhIP), which form DNA adducts at low doses , this compound lacks aromatic heterocycles, suggesting lower carcinogenic risk. However, ester hydrolysis could yield reactive intermediates requiring further study.

Research Findings and Data Gaps

Thermal Stability : Branched alkyl chains likely enhance stability compared to linear analogues (e.g., isopropyl hydroxystearate), but empirical data are needed.

Ecotoxicity : Long alkyl chains and low solubility may pose bioaccumulation risks, analogous to persistent organic pollutants (POPs).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.